molecular formula C7H8ClN3 B3338784 Imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 1135099-32-9

Imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B3338784
CAS No.: 1135099-32-9
M. Wt: 169.61 g/mol
InChI Key: COYDJTYWUFWDTJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. This compound is part of the imidazopyridine family, known for its applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyridin-3-amine hydrochloride can be synthesized through several methods. One common approach involves the Groebke-Blackburn-Bienaymé multicomponent reaction, which combines an aldehyde, an amine, and an isocyanide in the presence of a catalyst . Another method includes the condensation of 2-aminopyridine with α-haloketones under basic conditions . These reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human error .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in functional groups, leading to varied biological activities.

    Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties and applications.

    Imidazo[4,5-b]pyridine: Known for its use in different therapeutic areas compared to imidazo[1,2-a]pyridin-3-amine hydrochloride.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly effective in certain biological assays and chemical reactions.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYDJTYWUFWDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639185
Record name Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135099-32-9
Record name Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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